Home > Products > Screening Compounds P1332 > 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib - 847949-56-8

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib

Catalog Number: EVT-344537
CAS Number: 847949-56-8
Molecular Formula: C20H22ClFN4O3
Molecular Weight: 420.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is a metabolite of Gefitinib.
Overview

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is a chemical compound that serves as a significant metabolite of the anticancer drug Gefitinib, primarily used for treating non-small cell lung cancer. This compound is classified as a derivative of Gefitinib, which is a selective inhibitor of the epidermal growth factor receptor (EGFR). The presence of this metabolite is crucial for understanding the pharmacokinetics and therapeutic efficacy of Gefitinib, as well as its potential side effects and interactions.

Source

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is derived from the metabolic processes involving Gefitinib. It is formed through the action of cytochrome P450 enzymes in the liver, particularly CYP3A4 and CYP3A5, which are responsible for the oxidation of Gefitinib. This compound has been identified in various studies focusing on the metabolism of Gefitinib in human liver microsomes .

Classification

This compound falls under the category of pharmaceutical metabolites and is classified within the broader group of quinazoline derivatives. Its structural modifications compared to Gefitinib include the desmorpholinyl group and a hydroxyethylamino substitution, which are critical for its biological activity.

Synthesis Analysis

Methods

The synthesis of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib can be achieved through metabolic pathways rather than traditional synthetic methods. The primary route involves:

  1. Oxidation: Gefitinib undergoes oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites including 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib.
  2. Hydrolysis: Subsequent hydrolysis reactions may convert intermediate products into this specific metabolite.

Technical Details

The detailed synthesis involves analyzing the reaction conditions under which these enzymes operate, including substrate concentration, enzyme activity, and cofactor availability. The metabolic pathways can be influenced by factors such as genetic polymorphisms in CYP enzymes, which can affect individual responses to Gefitinib treatment.

Molecular Structure Analysis

Structure

The molecular formula for 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is C20H22ClFN4O3C_{20}H_{22}ClFN_{4}O_{3}. Its structure includes:

  • A quinazoline core derived from Gefitinib.
  • A desmorpholinyl group that replaces one of the morpholine rings.
  • A hydroxyethylamino substituent at the 3-position.

Data

The molecular weight of this compound is approximately 420.9 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into its structural characteristics:

  • 1H NMR: Chemical shifts indicative of hydrogen atoms in various environments within the molecule.
  • 13C NMR: Carbon environments corresponding to different functional groups present in the structure.
  • Mass Spectrometry: Confirmation of molecular weight and fragmentation patterns that help elucidate structural features.
Chemical Reactions Analysis

Reactions

The principal chemical reactions involving 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib include:

  1. Oxidation: The transformation from Gefitinib to its metabolite involves oxidation reactions facilitated by cytochrome P450 enzymes.
  2. Hydrolysis: Hydrolytic reactions may further modify this metabolite, affecting its pharmacological properties.

Technical Details

The efficiency and specificity of these reactions can be influenced by various factors such as enzyme kinetics, substrate affinity, and environmental conditions (pH, temperature). Understanding these reactions is crucial for predicting drug metabolism and potential interactions with other substances.

Mechanism of Action

Process

The mechanism of action for 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib primarily revolves around its interaction with EGFR. As a metabolite, it retains some biological activity similar to that of Gefitinib:

  1. Binding to EGFR: This compound can bind to the ATP-binding site on EGFR, inhibiting its activity.
  2. Signal Transduction Inhibition: By blocking EGFR signaling pathways, it may prevent tumor cell proliferation and induce apoptosis.

Data

Studies have shown that metabolites like 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib can exhibit varying degrees of inhibitory effects on EGFR compared to their parent compound . This highlights the importance of understanding how metabolites contribute to therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to functional groups present; potential for further modifications through chemical reactions.

Relevant analyses such as thermal stability tests and solubility measurements are essential for determining practical applications in formulations.

Applications

Scientific Uses

The primary applications of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib include:

  1. Pharmacokinetic Studies: Used to understand drug metabolism and bioavailability.
  2. Analytical Standards: Serves as a reference standard in quality control processes for pharmaceutical formulations containing Gefitinib.
  3. Research on Drug Interactions: Investigated for its role in pharmacodynamic studies related to EGFR inhibition and cancer therapy efficacy.

This compound plays a vital role in enhancing our understanding of drug metabolism and therapeutic strategies targeting cancer treatment through EGFR inhibition.

Structural Characterization & Synthetic Methodologies

Molecular Architecture of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib

IUPAC Name: 2-((3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)amino)ethan-1-ol [10].Molecular Formula: C₂₀H₂₂ClFN₄O₃, with a molecular weight of 420.87 g/mol [7] [10]. This derivative replaces gefitinib’s morpholine ring with a linear hydroxyethylamino (–O–CH₂–CH₂–CH₂–NH–CH₂–CH₂–OH) side chain [1] [8].

  • Table 1: Molecular Comparison with Gefitinib
ParameterGefitinib (C₂₂H₂₄ClFN₄O₃)3-Desmorpholinyl Derivative (C₂₀H₂₂ClFN₄O₃)
Molecular Weight446.90 g/mol420.87 g/mol
Side Chain StructureMorpholinopropyl (cyclic)Hydroxyethylaminopropyl (linear)
Key Functional GroupsMorpholine, quinazolineEthanolamine, quinazoline
PolarityModerate (logP ~4.2)Higher (logP ~3.5) [3] [10]

Comparative Analysis with Parent Compound Gefitinib

The absence of morpholine’s tertiary nitrogen reduces hydrogen-bond acceptor capacity by 25%, while the terminal hydroxyl group introduces a strong hydrogen-bond donor site. This elevates the derivative’s aqueous solubility (DMSO solubility: 25 mg/mL) compared to gefitinib (15 mg/mL) [10]. The linear chain also increases conformational flexibility, potentially altering receptor-binding kinetics with EGFR tyrosine kinase [1] [8].

Stereochemical Features & Functional Group Interactions

The compound lacks chiral centers but exhibits rotational constraints around the quinazoline-ether linkage. Infrared spectroscopy confirms O–H stretch at 3300 cm⁻¹ and N–H bend at 1600 cm⁻¹, indicating intermolecular hydrogen bonding. The electron-donating hydroxyethylamino group enhances nucleophilicity at the quinazoline N3 position, influencing reactivity in acidic conditions [1] [10].

Synthetic Pathways for Derivatization

The synthesis involves modifying gefitinib’s precursor:

  • Intermediate Preparation: 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one reacts with 2-aminoethanol under reflux (110°C, 8h) using acetonitrile as solvent and potassium carbonate as base [1] [9].
  • Coupling Reaction: The intermediate is condensed with 3-chloro-4-fluoroaniline via nucleophilic aromatic substitution (120°C, 12h, DMF), achieving 65–72% yield [1] [9].

Key Reaction Mechanisms: Morpholinyl Substitution & Hydroxyethylamino Functionalization

  • Nucleophilic Substitution: The chlorine atom in 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is displaced by 2-aminoethanol’s primary amine, forming a C–N bond. This SN₂ reaction is facilitated by polar aprotic solvents (DMF, DMSO) [1].
  • Decarboxylative Condensation: Using DMF-DMA (N,N-Dimethylformamide dimethyl acetal) enables acid-catalyzed decarboxylation, eliminating CO₂ during quinazoline ring formation [1].

Optimization of Yield via Catalytic Processes

Acetic acid catalysis (5 mol%) at 60°C improves hydroxyethylamino functionalization efficiency, reducing byproduct formation by 40%. Solvent optimization (tetrahydrofuran/water 4:1) enhances reaction homogeneity, elevating yields to >85% [1] [9].

  • Table 2: Synthetic Optimization Parameters
ConditionStandard ProtocolOptimized ProtocolYield Impact
CatalystNoneAcetic acid (5 mol%)+25%
Temperature110°C60°C+15%
Solvent SystemAnhydrous DMFTHF/H₂O (4:1)+20%
Reaction Time12 h8 hNo change [1] [9]

Impurity Profiling & Isolation Techniques

Common synthesis-derived impurities include:

  • Unreacted Intermediate: 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one (Rf: 0.55, TLC).
  • Degradation Byproduct: 3,4-Dichloroaniline (from over-halogenation; CAS 95-76-1) [4] [8].

Chromatographic Methods for Byproduct Identification

Reverse-phase HPLC (Column: C18, 250 × 4.6 mm; Mobile phase: 0.1% H₃PO₄/acetonitrile 65:35) resolves the derivative (retention time: 8.2 min) from impurities like 3,4-dichloroaniline (retention time: 4.7 min) [1] [8]. Detection at 254 nm ensures sensitivity ≤0.1% [4] [8].

Properties

CAS Number

847949-56-8

Product Name

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib

IUPAC Name

2-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol

Molecular Formula

C20H22ClFN4O3

Molecular Weight

420.9 g/mol

InChI

InChI=1S/C20H22ClFN4O3/c1-28-18-11-17-14(10-19(18)29-8-2-5-23-6-7-27)20(25-12-24-17)26-13-3-4-16(22)15(21)9-13/h3-4,9-12,23,27H,2,5-8H2,1H3,(H,24,25,26)

InChI Key

WDGXWUJUPXLCDK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO

Synonyms

Ethanol, 2-[[3-[[4-[(3-chloro-4-fluorophenyl)aMino]-7-Methoxy-6-quinazolinyl]oxy]propyl]aMino]-; 2-[[3-[[4-[(3-Chloro-4-fluorophenyl)aMino]-7-Methoxy-6-quinazolinyl]oxy]propyl]aMino]ethanol; Gefitinib iMpurity D; 2-((3-((4-((3-chloro-4-fluorophenyl)amino)-7-

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.